![molecular formula C14H9N5OS2 B2577102 N-(7-甲基苯并[1,2-d:3,4-d']双(噻唑)-2-基)吡嗪-2-甲酰胺 CAS No. 1206989-34-5](/img/structure/B2577102.png)

N-(7-甲基苯并[1,2-d:3,4-d']双(噻唑)-2-基)吡嗪-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

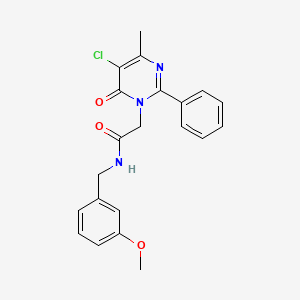

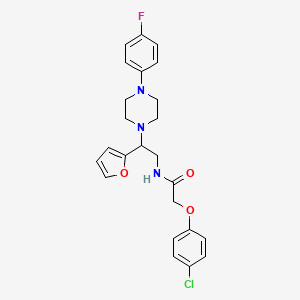

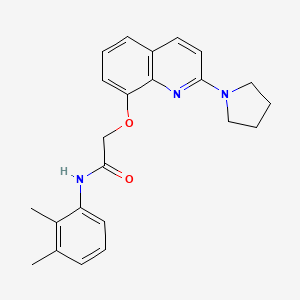

“N-(7-methylbenzo[1,2-d:3,4-d’]bis(thiazole)-2-yl)pyrazine-2-carboxamide” is a compound with the IUPAC name 7-methylbenzo[1,2-d:3,4-d’]bis(thiazole)-2-amine . It has a molecular weight of 221.31 . The compound is a pale-yellow to yellow-brown solid .

Synthesis Analysis

The synthesis of similar compounds, such as benzo[d]imidazo[2,1-b]thiazoles and benzo[d]oxazole derivatives, has been reported in the literature . A highly efficient, unprecedented, catalyst-free microwave-assisted procedure was developed for synthesizing these compounds . The transformation provided rapid access to functionalized benzo[d]imidazo[2,1-b]thiazoles from 2-aminobenzothiazole and N-alkylated 2-aminobenzo[d]oxazole from 2-aminobenzoxazole scaffolds under mild transition-metal-free conditions .Molecular Structure Analysis

The InChI code for the compound is 1S/C9H7N3S2/c1-4-11-7-6(13-4)3-2-5-8(7)14-9(10)12-5/h2-3H,1H3,(H2,10,12) .Chemical Reactions Analysis

The synthesis of benzo[d]imidazo[2,1-b]thiazoles and benzo[d]oxazole derivatives has attracted much attention in recent years . A careful literature survey revealed many reports on the designs of heteroannulation reactions of 2-aminobenzothiazoles with -bromoketones in organic solvents .Physical And Chemical Properties Analysis

The compound is a pale-yellow to yellow-brown solid . It has a molecular weight of 221.31 .科学研究应用

Crop Protection and Agriculture

Fusariosis Management in Tulips: Fusariosis, caused by the fungus Fusarium oxysporum, poses a significant threat to tulip cultivation. Researchers have investigated the effects of N-(7-methylbenzo[1,2-d:3,4-d’]bis(thiazole)-2-yl)pyrazine-2-carboxamide (referred to as BTHWA) on tulips grown in greenhouse conditions. Surprisingly, BTHWA not only provided efficient protection against fusariosis but also stimulated the growth and development of tulip plants. Unlike some other systemic acquired resistance (SAR) inducers, BTHWA did not disrupt plant metabolism, ensuring yield stability .

Plant Immunity and Disease Resistance

SAR Induction: BTHWA acts as an inducer of systemic acquired resistance (SAR). SAR is a natural defense mechanism in plants that enhances their ability to fend off pathogens. BTHWA triggers SAR responses, leading to improved immunity against various fungal diseases. Its unique mode of action makes it a promising alternative to traditional plant protection products .

Strawberry Cultivation

Growth Stimulation and Pathogen Limitation: Similar to its effects on tulips, BTHWA has been studied in strawberry cultivation. It stimulates plant growth and limits infections with pathogens. The evidence suggests that BTHWA induces plant resistance through SAR, akin to its parent compound BTH. This makes it valuable for sustainable crop management .

Chemical Synthesis and Derivatives

Thiazole-Based Heteroaromatic Compounds: The synthesis of BTHWA involves thiazole chemistry. Researchers have observed oxidative cyclization of thiol-containing triazolium salts, leading to charged N-substituted heteroaromatic compounds. BTHWA’s structure and reactivity contribute to its diverse applications .

Medicinal Chemistry and Drug Development

Exploring Novel Therapeutic Agents: While BTHWA’s primary applications lie in agriculture, its unique chemical scaffold may inspire drug discovery efforts. Researchers could explore its potential as a lead compound for designing novel therapeutic agents, especially considering its SAR-inducing properties .

Materials Science and Organic Electronics

Functional Materials: The conjugated system within BTHWA’s structure suggests potential applications in materials science. Researchers might investigate its use in organic electronics, such as organic semiconductors or light-emitting materials. Its π-conjugated backbone could contribute to electronic properties .

未来方向

The synthesis of benzo[d]imidazo[2,1-b]thiazoles and benzo[d]oxazole derivatives has attracted much attention in recent years . This synthetic manipulation is expected to greatly expand the repertoire of reaction types in heterocyclic chemistry and pave the way for new syntheses of bioactive compounds .

属性

IUPAC Name |

N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9N5OS2/c1-7-17-11-10(21-7)3-2-8-12(11)22-14(18-8)19-13(20)9-6-15-4-5-16-9/h2-6H,1H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAHGJIQDFIDSGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC(=O)C4=NC=CN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9N5OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)pyrazine-2-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2577020.png)

![3-[(2,6-dimethylpyrimidin-4-yl)oxy]-N-[2-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B2577024.png)

![2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2577025.png)

![N-(2-Methoxyethyl)-N-[(6-methylpyridin-2-yl)methyl]prop-2-yn-1-amine](/img/structure/B2577033.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2577036.png)